Sophoricoside is a flavonoid glycoside primarily derived from the plant Sophora japonica. It is recognized for its unique chemical structure, which includes a genistein backbone linked to a glucose moiety. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The chemical structure of sophoricoside can be represented as follows:
Chemical Structure of Sophoricoside .
Sophoricoside exhibits a range of biological activities:
Sophoricoside can be synthesized through several methods:
Sophoricoside has several applications in medicine and health:
Studies have indicated that sophoricoside interacts with various biological pathways:
Sophoricoside shares structural and functional similarities with several other flavonoid glycosides. Here are some comparable compounds:
Compound | Source | Key Activities | Uniqueness |
---|---|---|---|
Genistein | Soybeans | Anticancer, anti-inflammatory | Directly related as an aglycone of sophoricoside |
Rutin | Buckwheat | Antioxidant, anti-inflammatory | Contains a rhamnose sugar instead of glucose |
Quercetin | Onions, apples | Antioxidant, antihistamine | More potent antioxidant but less selective in action |
Kaempferol | Kale, broccoli | Antioxidant, anticancer | Exhibits broader biological activities but less specific than sophoricoside |
Sophoricoside stands out due to its specific modulation of inflammatory pathways while retaining antioxidant properties.
Sophoricoside represents a major isoflavone glycoside constituent of Styphnolobium japonicum (formerly Sophora japonica), where it occurs as genistein 4'-O-β-D-glucoside [1] [2]. The compound demonstrates significant variation in its distribution pattern across different plant tissues, with the highest concentrations consistently found in reproductive structures [12] [26].
Styphnolobium japonicum dried fruit extracts contain sophisticated phytochemical profiles dominated by flavonoid glycosides [25]. Chemical profiling studies have identified sophoricoside alongside complementary compounds including genistin, rutin, genistein, quercetin, and kaempferol [25] [29]. The dried fruit specifically contains the flavonoid glycosides sophoricoside, genistin and rutin, as well as the flavonoid aglycones genistein, quercetin and kaempferol [25].
Advanced analytical investigations using high-performance liquid chromatography coupled with mass spectrometry have revealed that sophoricoside occurs in association with related genistein glycosides including sophorabioside, genistein-7-diglucoside, and genistein-7-diglucorhamnoside [25]. Additional analysis identified genistein glycosides including sophorabioside, sophoricoside, genistein-7-diglucoside, genistein-7-diglucorhamnoside, and kaempferol glycosides such as kaempferol-3-sophoroside and kaempferol-3-rhamnodiglucoside [25].
The phytochemical complexity of Styphnolobium japonicum extends beyond isoflavonoids to include alkaloids such as cytisine, N-methylcytisine, sophocarpine, matrine and stizolamine [25]. This diverse secondary metabolite profile suggests sophisticated biosynthetic machinery operating within the plant tissues.
Table 1: Comparative Phytochemical Distribution in Styphnolobium japonicum Tissues
Compound | Seeds (mg/g) | Fruits (mg/g) | Leaves (mg/g) | Chemical Class |
---|---|---|---|---|
Sophoricoside | 3.302 | 877.3 | 0.048 | Isoflavone glycoside |
Genistin | Present | High | Low | Isoflavone glycoside |
Rutin | Present | High | Very High | Flavonol glycoside |
Genistein | Present | Present | Low | Isoflavone aglycone |
Quercetin | Low | Present | High at ES3 | Flavonol aglycone |
Kaempferol | Low | Present | Present | Flavonol aglycone |
Detailed quantitative analysis reveals dramatic tissue-specific variation in sophoricoside accumulation within Styphnolobium japonicum [26]. Seeds demonstrate the highest concentrations among vegetative tissues, containing 3.302 milligrams per gram dry weight [26]. This concentration represents approximately 69-fold higher levels compared to leaf tissues [26].
Leaf tissues contain substantially lower sophoricoside concentrations at 0.048 milligrams per gram dry weight [26]. The significant disparity between seed and leaf concentrations suggests preferential accumulation mechanisms directing sophoricoside synthesis and storage toward reproductive structures [26].
Stem and root tissues demonstrate trace amounts of sophoricoside, often below detection limits in standard analytical procedures [26]. These findings indicate that sophoricoside biosynthesis and accumulation primarily occurs in aerial reproductive organs rather than underground storage structures [26].
Comparative extraction studies using different methodologies have revealed that dried fruit tissues can achieve exceptionally high sophoricoside yields [12]. Salt-out extraction methods applied to Styphnolobium japonicum fruit tissues have produced sophoricoside concentrations exceeding 877.3 milligrams per gram of extract [12]. This concentration represents over twenty-fold higher yields compared to conventional ethanol extraction methods [12].
Table 2: Tissue-Specific Distribution of Sophoricoside in Styphnolobium japonicum
Plant Part | Sophoricoside Content (mg/g DW) | Reference | Extraction Method | Notes |
---|---|---|---|---|
Seeds | 3.302 | [26] | 70% ethanol | Highest concentration found |
Leaves | 0.048 | [26] | 70% ethanol | 69x lower than seeds |
Stems | Trace amounts | [26] | 70% ethanol | Below detection limit in most studies |
Roots | Trace amounts | [26] | 70% ethanol | Below detection limit in most studies |
Fruits (dried) | 877.3 | [12] | Salt-out method | Over 20x higher yield vs ethanol extraction |
Flower buds | Not specified | [25] | Various | Contains mainly rutin and other flavonoids |
The tissue-specific distribution pattern suggests that sophoricoside functions as a storage compound in reproductive structures, potentially serving protective or signaling roles during seed development and germination processes [26]. The preferential accumulation in seeds and fruits indicates sophisticated transport mechanisms directing isoflavonoid precursors from synthesis sites to storage locations [10].
Sophoricoside biosynthesis follows the established phenylpropanoid and isoflavonoid metabolic pathways, requiring coordinated enzyme activities spanning multiple biochemical steps [19] [21]. The biosynthetic process initiates with phenylalanine ammonia-lyase catalyzing the conversion of L-phenylalanine to trans-cinnamic acid, representing the committed step in phenylpropanoid metabolism [40] [42].
Sequential enzymatic transformations involve cinnamate 4-hydroxylase and 4-coumarate coenzyme A ligase, producing p-coumaroyl-coenzyme A as the activated precursor for flavonoid biosynthesis [19] [21]. Chalcone synthase subsequently catalyzes the condensation of p-coumaroyl-coenzyme A with three malonyl-coenzyme A molecules, forming naringenin chalcone [38] [39].
Chalcone isomerase performs the stereospecific cyclization of naringenin chalcone to produce naringenin, establishing the basic flavanone skeleton [37] [38]. This enzymatic step represents a critical branch point determining metabolic flux into different flavonoid subclasses [37].
The isoflavonoid branch pathway diverges from general flavonoid metabolism through isoflavone synthase activity [19] [21]. This cytochrome P450-dependent enzyme catalyzes the migration of the B-ring from the 2-position to the 3-position, simultaneously introducing a hydroxyl group to form 2-hydroxyisoflavanone [19] [32].
Isoflavone dehydratase completes the aglycone formation by removing water from 2-hydroxyisoflavanone, yielding genistein as the immediate precursor to sophoricoside [19] [32]. This enzyme belongs to the carboxylesterase family and represents a rate-limiting step in isoflavonoid biosynthesis [19].
Table 3: Key Enzymes in Sophoricoside Biosynthetic Pathway
Enzyme | EC Number | Function | Pathway Step |
---|---|---|---|
Phenylalanine Ammonia-Lyase | EC 4.3.1.24 | Converts L-phenylalanine to trans-cinnamic acid | Phenylpropanoid initiation |
Cinnamate 4-Hydroxylase | EC 1.14.14.91 | Hydroxylates cinnamic acid to p-coumaric acid | Phenylpropanoid pathway |
4-Coumarate CoA Ligase | EC 6.2.1.12 | Activates p-coumaric acid to p-coumaroyl-CoA | Phenylpropanoid pathway |
Chalcone Synthase | EC 2.3.1.74 | Produces naringenin chalcone from p-coumaroyl-CoA | Flavonoid pathway entry |
Chalcone Isomerase | EC 5.5.1.6 | Converts naringenin chalcone to naringenin | Flavonoid pathway |
Isoflavone Synthase | EC 1.14.14.86 | Converts naringenin to 2-hydroxyisoflavanone | Isoflavonoid branch point |
Isoflavone Dehydratase | EC 4.2.1.105 | Dehydrates 2-hydroxyisoflavanone to genistein | Isoflavonoid pathway |
UDP-Glucose:Isoflavone 4-O-Glucosyltransferase | EC 2.4.1.- | Attaches glucose to genistein forming sophoricoside | Glycosylation step |
The final biosynthetic step involves UDP-glucose:isoflavone 4-O-glucosyltransferase activity, which catalyzes the regiospecific attachment of glucose to the 4'-hydroxyl position of genistein [31] [32]. This glycosylation reaction requires UDP-glucose as the activated sugar donor and demonstrates high specificity for the 4'-position rather than alternative hydroxyl groups [31].
Glycosyltransferase enzymes involved in isoflavonoid modification demonstrate sophisticated substrate recognition mechanisms [32] [35]. Research indicates that different glycosyltransferase family members exhibit varying regiospecificities, with some preferentially modifying the 7-position while others target the 4'-position of isoflavone substrates [32].
The biosynthetic pathway demonstrates tissue-specific regulation, with different enzyme isoforms expressed in various plant organs [32]. Studies have identified multiple glycosyltransferase genes with distinct expression patterns, suggesting coordinated regulation of isoflavonoid metabolism across different developmental stages and environmental conditions [32].
The optimization of alkaline ethanol extraction represents a fundamental approach for sophoricoside isolation from Sophora japonica fruits. Research demonstrates that alkaline dilute alcohol solutions containing borax significantly enhance extraction efficiency [1]. The optimal extraction protocol involves pulverizing one kilogram of raw material and treating it with ten liters of pH 9.0 alkaline dilute alcohol solution containing twenty percent ethanol and twenty grams of borax [1]. This system operates under reflux conditions for two extraction cycles, each lasting 2.5 hours, achieving a final product purity of 98.3 percent [1].
The alkaline environment facilitates the dissolution of flavonoid glycosides by disrupting hydrogen bonding networks within the plant matrix [1]. The borax additive functions as a complexing agent, forming reversible complexes with hydroxyl groups on sophoricoside molecules, thereby increasing their solubility in the aqueous ethanol medium [1]. Temperature optimization studies indicate that reflux conditions provide the optimal balance between extraction efficiency and thermal stability of the target compound [2].
Microwave-assisted aqueous two-phase extraction (MAATPE) represents an advanced methodology that integrates the high efficiency of microwave heating with the selective partitioning properties of aqueous two-phase systems [3]. The ethanol/sodium dihydrogen phosphate system demonstrates superior performance for sophoricoside extraction, achieving yields of 29.4 ± 0.21 milligrams per gram of total alkaloids under optimized conditions [3].
The optimal MAATPE parameters comprise a phase ratio of 2.60, particle size of 100 mesh, liquid-to-material ratio of 75:1, extraction temperature of 90°C, and extraction time of five minutes [3]. The microwave energy accelerates mass transfer processes by inducing rapid heating and creating thermal gradients within the plant tissue, while the aqueous two-phase system provides selective partitioning based on polarity differences [3]. This methodology demonstrates remarkable time efficiency compared to conventional extraction methods, reducing processing time from hours to minutes while maintaining high recovery rates [3].
Method | Solvent System | Temperature (°C) | Extraction Time | Yield/Recovery (%) |
---|---|---|---|---|
Alkaline ethanol extraction | 20% ethanol with borax (pH 9.0) | Reflux temperature | 2.5 hours × 2 | 98.3 (purity) |
Microwave-assisted aqueous two-phase extraction (MAATPE) | Ethanol/Na₂HPO₄ system | 90 | 5 minutes | 29.4 mg/g total alkaloids |
Ultrasonic-assisted extraction | Ethanol-water mixtures | 40-80 | 15-60 minutes | Variable |
Soxhlet extraction | Various organic solvents | 60-100 | 4-8 hours | Variable |
Supercritical fluid extraction | CO₂ with modifiers | 40-120 | 30-60 minutes | High efficiency |
Supercritical fluid extraction utilizing carbon dioxide as the primary solvent offers significant advantages for sophoricoside isolation, particularly regarding environmental impact and product purity [4]. The supercritical state of carbon dioxide, achieved at pressures exceeding 73.8 bar and temperatures above 31.1°C, provides enhanced solvating power while maintaining selectivity for target compounds [4]. The addition of polar modifiers such as methanol or ethanol (1-10 percent by volume) expands the extraction range to include more polar compounds like sophoricoside [4].
The process operates through continuous fresh fluid contact with the sample matrix, ensuring complete extraction while avoiding thermal degradation of heat-sensitive compounds [4]. Supercritical fluid extraction demonstrates superior mass transfer characteristics due to higher diffusion coefficients and lower viscosities compared to liquid solvents [4]. Industrial-scale applications utilize extraction pressures between 1000-2000 psi with temperatures ranging from 40-120°C, achieving extraction times of 30-60 minutes with high efficiency [5] [6].
Ultrasonic-assisted extraction employs high-frequency sound waves (20-2000 kHz) to enhance cellular disruption and improve mass transfer rates [7]. The cavitation effects generated by ultrasonic energy create microscopic bubbles that collapse violently, disrupting cell walls and facilitating the release of intracellular compounds [7]. Ethanol-water mixtures serve as the preferred solvent system, with concentrations optimized based on the polarity characteristics of sophoricoside [7].
Temperature control during ultrasonic extraction remains critical, with optimal ranges between 40-80°C to prevent thermal degradation while maintaining extraction efficiency [7]. Processing times typically range from 15-60 minutes, significantly shorter than conventional extraction methods [7]. The technique demonstrates particular effectiveness for thermolabile compounds due to the relatively low operating temperatures required [7].
Macroporous resin chromatography represents a critical purification step in sophoricoside isolation protocols. The AB-8 resin demonstrates superior adsorption characteristics for flavonoid compounds, featuring a surface area of 480-520 square meters per gram and average pore diameter of 130-140 Angstroms [8]. Comparative studies of ten different macroporous resins identify AB-8 as the optimal choice based on adsorption capacity, desorption efficiency, and separation selectivity [8].
The adsorption kinetics follow a pseudo-second-order model, indicating that chemical interactions dominate the adsorption process [8]. The Langmuir isotherm model provides the best fit for adsorption data, suggesting monolayer adsorption on energetically homogeneous sites [8]. D-101 resin offers alternative characteristics with surface areas of 500-550 square meters per gram and pore sizes of 90-120 Angstroms, demonstrating good performance for phenolic compound purification [9].
Resin Type | Surface Area (m²/g) | Pore Size (Å) | Adsorption Capacity | Elution Solvent | Recovery (%) |
---|---|---|---|---|---|
AB-8 | 480-520 | 130-140 | Excellent for flavonoids | 60-70% ethanol | 84.93 |
D-101 | 500-550 | 90-120 | Good for phenolic compounds | 70-80% ethanol | 85-90 |
HPD450 | 500-600 | 65-75 | High for alkaloids | 70% ethanol | Not specified |
XAD-4 | 750 | 50 | Good for organic compounds | 70% methanol | Not specified |
HP-20 | 500-600 | 290 | High for phenolic compounds | 50% methanol | 92+ |
Macroporous resin column chromatography requires precise optimization of operational parameters to achieve maximum purification efficiency. Column preparation involves pre-treatment with hydrochloric acid for hydrogen form conversion followed by deionized water washing until neutral pH [1]. The sample loading capacity typically ranges from 5-10 percent of the total resin bed volume, with flow rates maintained at 0.5-2.0 bed volumes per hour [1].
The washing phase employs deionized water to remove unbound materials and polar impurities until sugar reaction tests show negative results [1]. Elution procedures utilize graded ethanol concentrations, with 60-70 percent ethanol demonstrating optimal desorption efficiency for sophoricoside [1]. The elution flow rate of 0.5 bed volumes per hour ensures adequate contact time for complete desorption while maintaining reasonable processing times [1].
Modern macroporous resin technologies incorporate surface modifications and specialized polymer matrices to enhance selectivity and capacity. XAD-4 resin features exceptionally high surface area (750 square meters per gram) with small pore diameter (50 Angstroms), providing excellent retention for small organic molecules [10]. The aromatic polymer matrix offers π-π interactions with the aromatic rings of sophoricoside, enhancing selective adsorption [10].
HP-20 resin represents a newer generation technology with optimized pore structure (290 Angstrom average diameter) specifically designed for phenolic compound purification [11]. The larger pore size accommodates glycosidic compounds more effectively while maintaining high surface area for strong adsorption [11]. Elution with 50 percent methanol achieves recovery rates exceeding 92 percent with improved purity profiles [11].
Industrial-scale sophoricoside production requires comprehensive process design incorporating multiple unit operations for efficient extraction and purification. Raw material preparation involves industrial grinding systems capable of processing 500-2000 kilograms per day, reducing particle size to optimal ranges for subsequent extraction [12]. Primary extraction utilizes large-capacity stirred tank reactors with integrated heating systems, enabling continuous processing of alkaline ethanol solutions [12].
Concentration stages employ multi-effect evaporation systems achieving 80-90 percent volume reduction while maintaining product quality [12]. Vacuum operation prevents thermal degradation by reducing boiling points and enabling gentle concentration at lower temperatures [12]. The concentrated extract feeds into large-scale resin purification columns with volumes ranging from 100-500 liters, designed for continuous or semi-continuous operation [12].
Process Stage | Scale | Equipment | Throughput |
---|---|---|---|
Raw material preparation | 1000+ kg batches | Industrial grinders | 500-2000 kg/day |
Primary extraction | Continuous process | Extraction tanks with heating | Continuous |
Concentration | Multi-effect evaporation | Vacuum evaporators | 80-90% volume reduction |
Resin purification | Column chromatography | Large-scale resin columns | 100-500 L column volume |
Final purification | HSCCC or preparative HPLC | Industrial HSCCC systems | 10-50 kg/batch |
Crystallization | Solvent crystallization | Crystallization vessels | 95%+ final purity |
High-speed countercurrent chromatography (HSCCC) provides an advanced final purification stage for industrial sophoricoside isolation [9] [13]. The technique employs two immiscible liquid phases without solid support, eliminating irreversible adsorption and achieving theoretical 100 percent sample recovery [14]. Industrial HSCCC systems feature multi-layer coil configurations with capacities of 10-50 kilograms per batch [9].
The ethyl acetate-n-butanol-water solvent system (5:1:5, volume ratio) demonstrates optimal phase separation and retention characteristics for sophoricoside purification [15]. Two-step elution procedures first employ the lower phase followed by the same phase containing 4.0 millimolar ammonia hydroxide to achieve complete compound recovery [15]. From 200 milligrams of crude extract, the system yields 10.1 milligrams of sophoricoside with 98.1 percent purity [15].
Industrial sophoricoside production integrates multiple purification technologies in sequence to achieve pharmaceutical-grade purity standards. The overall process flow begins with alkaline ethanol extraction, followed by concentration, macroporous resin chromatography, and final polishing through HSCCC or preparative high-performance liquid chromatography [1] [9]. Quality control measures include in-process monitoring of extraction efficiency, resin loading capacity, and final product purity through high-performance liquid chromatography analysis [16].
Solvent crystallization serves as the final purification step, employing controlled cooling and seeding techniques to achieve greater than 95 percent final purity [17]. The crystallization process utilizes ethyl acetate dissolution followed by acetone washing and final recrystallization from 70-80 percent ethanol [1]. Temperature control during crystallization prevents polymorph formation and ensures consistent crystal morphology for downstream processing [17].
Industrial-scale sophoricoside production emphasizes environmental sustainability through solvent recovery and waste minimization strategies. Supercritical fluid extraction systems incorporate carbon dioxide recycling, reducing solvent consumption and eliminating organic solvent residues [4]. Ethanol recovery from extraction and crystallization processes achieves 90-95 percent efficiency through distillation and redistillation protocols [12].